

Application Notes and Protocols: Synthesis of Tacrine-Based Acetylcholinesterase (AChE) Inhibitors

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Compound of Interest		
Compound Name:	AChE-IN-21	
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This document provides a detailed protocol for the synthesis of tacrine and its analogs, potent acetylcholinesterase (AChE) inhibitors. Tacrine was one of the first centrally acting cholinesterase inhibitors approved for the treatment of Alzheimer's disease. The synthesis of its analogs remains an active area of research to develop novel therapeutic agents with improved efficacy and reduced side effects.

The following protocols are based on established synthetic routes for tacrine and its derivatives, providing a foundation for researchers to produce these compounds for further study.

Quantitative Data Summary

The following table summarizes the typical yields and characterization data for the synthesis of tacrine and a representative analog.



Compoun d	Molecular Formula	Molecular Weight (g/mol)	Yield (%)	Melting Point (°C)	Analytical Data	Referenc e
Tacrine	C13H14N2	198.27	68	181.1- 182.1	¹ H NMR, ¹³ C NMR, MS, CHN	[1]
Acetyl Tacrine	C15H16N2O	240.30	37	179.1- 180.1	IR, MS	[1]
Chlorophe nol Tacrine	C20H17CIN 2O	336.82	72	N/A (residual solvent)	MS	[1]

Experimental Protocols Synthesis of Tacrine (9-amino-1,2,3,4-tetrahydroacridine)

This protocol describes the synthesis of tacrine from 2-aminobenzonitrile and cyclohexanone.

Materials:

- 2-aminobenzonitrile
- Cyclohexanone
- Anhydrous Zinc Chloride (ZnCl2)
- Sodium Hydroxide (NaOH)
- Hexane
- Litmus paper
- Round-bottom flask
- · Reflux condenser



- · Magnetic stirrer
- Heating mantle
- Filtration apparatus

Procedure:[1]

- To a 50 mL round-bottom flask, add 2-aminobenzonitrile (0.030 mol), cyclohexanone, and anhydrous zinc chloride.
- Attach a reflux condenser and heat the mixture with stirring. The solution will darken from pale yellow, indicating the initiation of the condensation reaction.
- After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
- Slowly add a 20% sodium hydroxide solution until the pH of the solution reaches 12, as indicated by litmus paper.
- A yellow precipitate will form. Collect the precipitate by gravity filtration.
- Wash the precipitate with water and then dry it on the filter paper.
- The crude product can be further purified by recrystallization from a suitable solvent like hexane.

Characterization:

- The yield of tacrine is typically around 68%.[1]
- The melting point of pure tacrine is 183.5°C; a measured melting range of 181.1-182.1°C indicates a relatively pure product.[1]
- The molecular mass can be confirmed by mass spectrometry, which should show a molecular ion peak at m/z 198.[1]
- Structural confirmation can be obtained using ¹H NMR and ¹³C NMR spectroscopy.



Synthesis of Acetyl Tacrine

This protocol details the N-acetylation of tacrine.

Materials:

- Tacrine
- · Acetyl chloride
- Triethylamine
- Dry solvent (e.g., dichloromethane)
- Round-bottom flask
- · Magnetic stirrer
- · Ice bath

Procedure:[1]

- Dissolve the synthesized tacrine in a dry solvent in a round-bottom flask.
- Cool the solution in an ice bath.
- Add triethylamine to the solution.
- Slowly add acetyl chloride to the reaction mixture with constant stirring.
- Allow the reaction to proceed until completion (monitored by TLC).
- Upon completion, the reaction mixture is worked up by washing with water and brine.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.
- The crude acetyl tacrine can be purified by column chromatography or recrystallization.



Characterization:

- The yield of acetyl tacrine is approximately 37%.[1]
- The melting point is in the range of 179.1-180.1°C.[1]
- Successful synthesis can be confirmed by FT-IR spectroscopy, which will show characteristic
 2° amide absorptions between 3332-3183 cm⁻¹ and a carbonyl C=O stretching at 1651 cm⁻¹.[1]
- Mass spectrometry will show a molecular ion peak at m/z 240.[1]

Synthesis of Chlorophenol Tacrine (4-chloro-2-(((1,2,3,4-tetrahydroacridin-9-yl)imino)methyl)phenol)

This protocol outlines the synthesis of a Schiff base derivative of tacrine.

Materials:

- Tacrine
- 5-chlorosalicylaldehyde
- Dimethyl sulfoxide (DMSO)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- · Heating mantle

Procedure:[1]

 Add 0.20 g of synthesized tacrine to 2.5 mL of hot DMSO in a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.



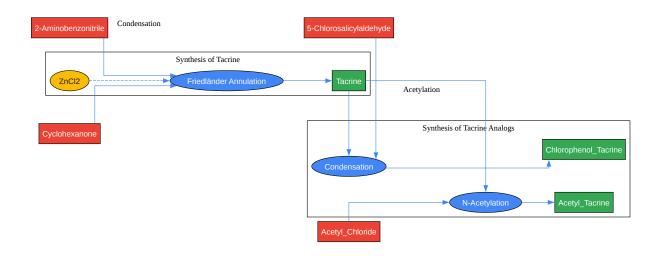
- Dissolve 0.16 g of 5-chlorosalicylaldehyde in 10 mL of DMSO and add it to the round-bottom flask.
- Heat the reaction mixture to reflux and maintain for the required reaction time (monitored by TLC).
- · After completion, cool the reaction mixture.
- The product can be isolated by precipitation upon addition of water and collected by filtration.

Characterization:

- The yield of chlorophenol tacrine is approximately 72%.[1]
- The molecular mass can be confirmed by mass spectrometry, which should show a molecular ion peak at m/z 336.[1]

Visualizations Synthesis Workflow for Tacrine and its Analogs



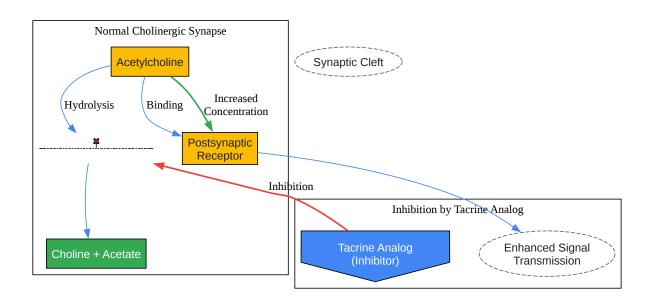


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Caption: Synthetic scheme for Tacrine and its analogs.

Acetylcholinesterase Inhibition Signaling Pathway





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Caption: Mechanism of Acetylcholinesterase Inhibition.

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References

- 1. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
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